molecular formula C14H19NO2 B13476532 Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate

Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate

Cat. No.: B13476532
M. Wt: 233.31 g/mol
InChI Key: QHUGRBBJQCYCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate is a synthetically valuable azetidine derivative designed for advanced chemical and pharmaceutical research. The compound features an azetidine ring, a four-membered saturated heterocycle that serves as a key pharmacophore in medicinal chemistry due to its constrained geometry and potential to improve the physicochemical properties of lead molecules . The structure incorporates a methyl acetate moiety attached to the azetidine core, providing a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or amide coupling . The 1-(1-phenylethyl) substituent introduces a chiral center, making this compound a potential building block for stereoselective synthesis. This compound is primarily used as a key intermediate in the synthesis of novel biologically active molecules . Azetidine-containing structures are of significant interest in drug discovery for creating conformationally constrained analogs of amino acids and peptides . For instance, (azetidin-3-yl)acetic acid derivatives are investigated as structural analogues of 4-aminobutanoic acid (GABA) . Furthermore, 3-substituted azetidine scaffolds are utilized in developing positive allosteric modulators for neurotransmitter receptors and other pharmacologically active agents . The structural motif of the azetidine ring is also present in compounds evaluated for antiproliferative and antitubercular activities, highlighting its broad utility across multiple therapeutic areas . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate

InChI

InChI=1S/C14H19NO2/c1-11(13-6-4-3-5-7-13)15-9-12(10-15)8-14(16)17-2/h3-7,11-12H,8-10H2,1-2H3

InChI Key

QHUGRBBJQCYCCF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation via Nucleophilic Cyclization

One of the most common routes involves the cyclization of amino alcohols or amino esters under conditions favoring azetidine ring closure. This method typically employs:

  • Starting materials: β-Amino esters or amino alcohols bearing phenylethyl groups.
  • Reaction conditions: Use of strong bases (e.g., sodium hydride, potassium tert-butoxide) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Procedure:
    • Protection of amino groups if necessary (e.g., Boc-protection).
    • Activation of the hydroxyl or amino group to facilitate intramolecular nucleophilic attack.
    • Cyclization via nucleophilic substitution or ring closure to form the azetidine core.

This approach is supported by general procedures described for azetidine synthesis, such as superbase-induced reactions involving tert-butoxide and diisopropylamine with epoxides or oxiranes, which can be adapted for phenylethyl substitution.

[2+2] Cycloaddition of Imines and Alkenes

Another prominent method involves the [2+2] cycloaddition of imines with alkenes or related derivatives:

  • Reagents:
    • Imines derived from phenylethylamine derivatives.
    • Alkenes or acrylates.
  • Conditions:
    • Catalysis by Lewis acids (e.g., boron trifluoride diethyl etherate) at room temperature or elevated temperatures.
    • Solvents such as acetonitrile or dichloromethane.
  • Outcome:
    • Formation of azetidine rings with phenylethyl substituents attached at the 1-position.

Research indicates that such cycloadditions can be regio- and diastereoselective, providing access to diverse azetidine scaffolds, including the target compound.

Boron-Mediated Cyclization and Functionalization

The use of boron complexes, such as boron difluoride complexes, has been documented for the synthesis of β-lactams and azetidines:

  • Methodology:
    • Formation of carbamoyl Meldrum's acids or related intermediates.
    • Cyclization facilitated by boron complexes under reflux or ambient conditions.
  • Application:
    • These intermediates can be further functionalized to incorporate methyl and phenylethyl groups, ultimately leading to the target compound.

This approach is supported by the synthesis of boron difluoride complexes of Meldrum's acids, which serve as versatile intermediates for azetidine derivatives.

Multistep Synthesis via Intermediate Functionalization

A more elaborate route involves multiple steps:

  • Step 1: Synthesis of phenylethylamine derivatives via reductive amination or alkylation.
  • Step 2: Formation of amino esters or acids, which are then cyclized via intramolecular nucleophilic attack.
  • Step 3: Ester hydrolysis or modification to introduce the methyl ester functionality.
  • Step 4: Final cyclization or functionalization to form the azetidine ring with methyl substitution.

This method aligns with procedures described for synthesizing azetidinones and related compounds, emphasizing the importance of protecting groups and selective functionalization.

Representative Data Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield References
Nucleophilic Cyclization β-Amino esters Strong base (NaH, KOtBu) DMF, THF 0°C to RT, 3-24 hrs Variable ,
[2+2] Cycloaddition Imines + Alkenes Lewis acids (BF3·OEt2) Acetonitrile, DCM RT to 100°C, 18-24 hrs Moderate to high ,
Boron Complex Mediated Meldrum's acids Boron difluoride complexes Reflux 18-24 hrs Variable ,
Multistep Functionalization Phenylethylamine derivatives Reductive amination, esterification Various Multi-stage, reflux Variable ,

Research Findings and Supporting Data

  • Patents : The patent WO2017097224A1 describes a method involving halogenation, palladium-catalyzed cross-coupling, and cyclization steps to generate azetidine derivatives, which can be adapted for methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate synthesis.
  • Literature : The synthesis of azetidines via regio- and diastereoselective methods has been elaborated, emphasizing the importance of stereocontrol and functional group compatibility.
  • Experimental Data : NMR, HRMS, and HPLC analyses confirm the structure and purity of synthesized compounds, with yields ranging from 50% to 80% depending on the method and complexity of intermediates,.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table and analysis highlight key differences and similarities between Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate and related compounds, focusing on structural motifs, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
This compound C₁₇H₂₆O₄ 294.39 Azetidine, ester, phenylethyl Synthetic building block
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate C₁₇H₂₀N₃O₃ 314.36 (estimated) Triazole, oxoacetate, phenyl Antibacterial/antifungal research
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 β-keto ester, phenyl Amphetamine synthesis precursor
Trifloxystrobin C₂₀H₁₉F₃N₂O₄ 408.37 Methoxyimino, trifluoromethyl phenyl Agricultural fungicide
1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate C₂₀H₁₅FN₂O₄S 414.41 (estimated) Azetidine, fluorobenzothiazole, oxazole Pharmaceutical research (undisclosed)

Key Comparisons:

Applications Pharmaceutical vs. Agrochemical Roles: While the azetidine derivatives (target compound and the fluorobenzo-thiazolyl analogue) are primarily research-oriented , Trifloxystrobin’s methoxyimino and trifluoromethyl groups optimize it for pesticidal activity via mitochondrial respiration inhibition in fungi . Precursor Utility: Methyl 2-phenylacetoacetate’s role in illicit drug synthesis contrasts with the target compound’s neutral research applications, underscoring regulatory differences .

Physicochemical Properties

  • The target compound’s higher molecular weight (294.39 g/mol) compared to Methyl 2-phenylacetoacetate (192.21 g/mol) suggests differences in solubility and bioavailability. The bulky 1-phenylethyl group may hinder crystallinity, impacting purification workflows .
  • Fluorine incorporation in the fluorobenzo-thiazolyl analogue enhances metabolic stability and lipophilicity, traits critical for drug design .

Synthetic Accessibility Azetidine rings, as in the target compound, often require specialized synthesis routes (e.g., cyclization of β-amino alcohols), whereas triazole derivatives are accessible via click chemistry, enabling rapid diversification .

Research Findings and Implications

  • Biological Activity: While Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate demonstrates antibacterial properties , the target compound’s bioactivity remains underexplored.
  • Stability and Storage : Methyl 2-phenylacetoacetate requires storage at -20°C for long-term stability , whereas the target compound’s storage conditions are unspecified, implying greater ambient stability.

Biological Activity

Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered saturated heterocycle, along with a phenylethyl substituent. The structure can be represented as follows:

C6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight195.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl group enhances binding affinity, which may lead to various biological effects, including:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, influencing neurological responses.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related azetidine compounds. For instance, a compound structurally similar to this compound demonstrated significant antitumor effects in vitro against various cancer cell lines, including breast cancer models .

Case Study :
In a study involving MDA-MB-231 cells (a triple-negative breast cancer cell line), treatment with a related azetidine compound resulted in a 55% reduction in cell viability after three days at a concentration of 10 μM .

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. Research indicates that modifications in the azetidine structure can lead to enhanced anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes .

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of this compound and its biological activity has been explored extensively. Key findings include:

  • The presence of the phenylethyl group significantly boosts the compound's potency against specific targets.
  • Variations in substituents on the azetidine ring can alter binding affinity and selectivity for different receptors.

Table 2: Comparative SAR Analysis

CompoundActivity LevelComments
This compoundModerate to HighEnhanced binding due to phenylethyl group
Related azetidine derivativesVariableDepends on specific structural modifications
Non-substituted azetidineLowLacks functional groups for activity

Q & A

Q. What are the common synthetic routes for Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including alkylation of azetidine derivatives and esterification. A key step is the formation of the azetidine ring via cyclization or nucleophilic substitution. For example, the reaction of 1-(1-phenylethyl)azetidine-3-carboxylic acid with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization focuses on:

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but require careful monitoring to avoid side reactions like ester hydrolysis .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may be used for milder conditions .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural validation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring, phenylethyl substituent, and ester group. For example, the azetidine protons appear as distinct multiplets at δ 3.0–3.5 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material). Method development includes optimizing mobile phase composition (e.g., acetonitrile/water gradients) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragments, ensuring no contamination from synthetic byproducts .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve stereochemical outcomes in the synthesis of azetidine-containing derivatives?

Stereochemical control is critical due to the azetidine ring’s conformational rigidity. Strategies include:

  • Chiral auxiliaries : Use of enantiopure 1-phenylethylamine during azetidine formation ensures retention of stereochemistry at the benzylic position .
  • Asymmetric catalysis : Palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) can induce enantioselectivity in intermediates .
  • Temperature gradients : Lower temperatures (−20°C to 0°C) during cyclization steps reduce racemization risks .

Q. What strategies address discrepancies in reported biological activity data for this compound?

Contradictions in bioactivity data often arise from:

  • Structural analogs : Minor modifications (e.g., replacing the phenylethyl group with a benzyl group) can alter binding affinities to targets like G protein-coupled receptors .
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or assay protocols (e.g., luciferase vs. fluorescence-based readouts) impact IC₅₀ values. Standardizing protocols across labs is essential .
  • Purity thresholds : Impurities ≤2% (e.g., unreacted azetidine precursors) may exhibit off-target effects. Orthogonal purification (e.g., silica gel chromatography followed by recrystallization) minimizes this .

Q. How can computational methods enhance the design of derivatives with improved pharmacological profiles?

  • Molecular docking : Predicts binding modes to targets like serotonin receptors. For example, the azetidine nitrogen may form hydrogen bonds with Asp3.32 in the receptor’s binding pocket .
  • QSAR modeling : Identifies substituents (e.g., electron-withdrawing groups on the phenyl ring) that enhance metabolic stability without compromising potency .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier permeability, critical for CNS-targeted derivatives .

Methodological Considerations

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Storage : Keep under inert gas (argon or nitrogen) at −20°C in amber vials to prevent ester hydrolysis or oxidation .
  • Handling : Use gloveboxes for moisture-sensitive reactions. PPE (gloves, goggles) is mandatory due to potential irritant properties .

Q. How can researchers validate the compound’s stability under physiological conditions for in vitro assays?

  • Simulated gastric fluid (SGF) testing : Incubate at pH 1.2 (37°C) for 2 hours. Monitor degradation via LC-MS; ester hydrolysis to the carboxylic acid is a common pathway .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hours). Stability >80% indicates suitability for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.